molecular formula C12H15NO3 B1334491 N-Phenethylsuccinamic acid CAS No. 1083-55-2

N-Phenethylsuccinamic acid

Cat. No.: B1334491
CAS No.: 1083-55-2
M. Wt: 221.25 g/mol
InChI Key: ZMYKITJYWFYRFJ-UHFFFAOYSA-N
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Description

N-Phenethylsuccinamic acid is a member of a unique category of root-promoting substances. Research indicates that this compound and its analogs effectively stimulate adventitious root formation while lacking other typical auxin-like activities, such as stem elongation and leaf epinasty . This makes it a valuable tool for plant physiologists studying the distinct pathways of root initiation and development. Studies on its structure-activity relationship have shown that the root-promoting activity of the acid form is significantly correlated with its hydrophobicity . The compound can be synthesized from the reaction of an arylalkylamine with succinic anhydride . Beyond its direct application, this compound and its derivatives serve as key precursors for exploring new plant growth regulators . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(2-phenylethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYKITJYWFYRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398286
Record name Polystyrene A-COOH
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-55-2
Record name N-Phenethylsuccinamic acid
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Record name Polystyrene A-COOH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-phenylethyl)carbamoyl]propanoic acid
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Record name N-PHENETHYLSUCCINAMIC ACID
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Synthetic Methodologies for N Phenethylsuccinamic Acid and Its Analogs

Established Synthetic Routes to N-Phenethylsuccinamic Acid

The synthesis of this compound is most commonly achieved through a direct and efficient acylation reaction. However, alternative methods provide flexibility in starting materials and reaction conditions.

Reaction of Succinic Anhydride (B1165640) with Phenethylamine (B48288)

The most established and straightforward method for preparing this compound is the nucleophilic acyl substitution reaction between succinic anhydride and phenethylamine. This reaction involves the attack of the primary amine group of phenethylamine on one of the carbonyl carbons of succinic anhydride. The subsequent opening of the anhydride ring results in the formation of the amide bond and a terminal carboxylic acid, yielding the desired this compound.

This reaction is typically carried out under mild conditions and proceeds with high yields. mdpi.com Various solvents can be employed, with common choices including chloroform, diethyl ether, toluene, and 1,2-dimethoxyethane. mdpi.com The reaction generally involves mixing the two reagents in the chosen solvent and stirring, sometimes with gentle heating or refluxing for a period of hours to ensure completion. ijcps.org The resulting product, an amic acid, often precipitates from the reaction mixture and can be isolated through simple filtration. ijcps.org This initial product is a key intermediate in the two-step synthesis of N-substituted succinimides, where a subsequent cyclodehydration step can be induced by heating or using a dehydrating agent like acetic anhydride. mdpi.comuobaghdad.edu.iq

Table 1: Reaction Conditions for Synthesis of N-Substituted Succinamic Acids This table summarizes various reported conditions for the synthesis of N-substituted succinamic acids, the direct precursors to N-substituted succinimides.

Amine Reactant Anhydride Reactant Solvent Conditions Reference
Aromatic Amine Succinic Anhydride Chloroform (TCM) Reflux, 6 h ijcps.org
Aniline Succinic Anhydride None (Microwave) Microwave irradiation, 4 min mdpi.com
Aromatic Amine Succinic Anhydride Diethyl ether, Toluene Mild conditions mdpi.com
p-Toluidine Succinic Anhydride Not specified Equimolar amounts uobaghdad.edu.iq
Substituted Amines Succinic Anhydride Acetic Acid Heating ijcps.org

Alternative Synthetic Approaches to this compound

While the reaction with succinic anhydride is dominant, alternative strategies exist. One notable "green chemistry" approach involves the direct reaction of succinic acid with primary amines in hot water at 100 °C, which can proceed without the need for catalysts or organic solvents to form the corresponding N-substituted succinimide (B58015), implying the formation of the amic acid as an intermediate. researchgate.net

Another conceptual alternative involves the ring-opening of a pre-formed N-phenethylsuccinimide. While this is not a direct synthesis of the amic acid, it represents a method to generate derivatives from the succinimide core. For instance, N-substituted succinimides can react with nucleophiles like hydroxylamine, which opens the imide ring to form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This highlights the chemical accessibility of the succinimide ring system for generating related structures.

Strategies for the Synthesis of this compound Derivatives

The synthesis of analogs of this compound can be systematically approached by modifying its two primary components: the phenethyl group and the succinamic acid group. Furthermore, stereoselective methods can be employed to control the three-dimensional structure of these analogs.

Modification at the Phenethyl Moiety

Derivatives can be readily synthesized by introducing substituents onto the phenyl ring of the phenethylamine precursor. This strategy allows for the systematic exploration of how electronic and steric effects on the aromatic ring influence the compound's properties. The general synthetic method remains the same: a substituted phenethylamine is reacted with succinic anhydride. A wide array of substituted phenethylamines are commercially available or can be synthesized, allowing for the creation of analogs with groups such as halogens, alkyls, alkoxys, and nitro groups at various positions on the phenyl ring. For example, the synthesis of N-phenethyl analogs of other complex molecules has been demonstrated using precursors like N-(p-chloro-phenethyl)amine, showcasing the feasibility of incorporating such modified moieties. beilstein-archives.org

Modification at the Succinamic Acid Moiety

The succinamic acid portion of the molecule features a terminal carboxylic acid group, which is a versatile functional handle for further chemical modification. Standard carboxylic acid chemistry can be applied to generate a variety of derivatives.

Esterification: The carboxylic acid can be converted to an ester by reacting this compound with an alcohol in the presence of an acid catalyst.

Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond, resulting in a succinamide (B89737) derivative. This transformation is typically achieved using peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), which facilitate amide bond formation under mild conditions. uobaghdad.edu.iq

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

These modifications allow for the attachment of diverse functional groups to the succinamic acid terminus.

Stereoselective Synthesis of this compound Analogs

Introducing chirality into the analogs can be achieved through several stereoselective synthetic strategies.

One major approach involves starting with a chiral amine. If a specific enantiomer of a substituted phenethylamine, for example, (S)-α-methylphenethylamine, is used in the reaction with achiral succinic anhydride, the resulting this compound analog will be a single diastereomer. The use of enantiomerically pure amines like (S)-α-phenylethylamine is a common and powerful strategy for inducing chirality in a target molecule. mdpi.com

A second strategy focuses on introducing chirality into the succinate (B1194679) backbone. This can be accomplished using chiral succinate equivalents. Research has shown that chiral iron succinoyl complexes can be alkylated with high regio- and stereoselectivity. rsc.org Subsequent removal of the iron chiral auxiliary yields homochiral α-alkyl succinic acid derivatives. rsc.org These chiral succinic acid analogs could then be coupled with phenethylamine to produce chiral this compound derivatives. This method provides a route to enantiomerically enriched compounds where the stereocenter is located on the aliphatic chain of the succinamic acid moiety.

Advanced Chemical Synthesis Techniques Applied to this compound Research

The pursuit of more efficient and sustainable chemical processes has led to the exploration of several advanced synthesis techniques in the context of this compound research. These methods represent the forefront of synthetic chemistry, enabling chemists to overcome challenges associated with conventional methods, such as long reaction times and the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrasayanjournal.co.in This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to mere minutes, and improved product yields. nih.govnih.gov In the synthesis of this compound, the reaction between phenethylamine and succinic anhydride can be significantly expedited using microwave irradiation. This process typically involves the nucleophilic attack of the amine on the anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.

The solvent-free, or neat, reaction under microwave irradiation is a particularly "green" approach, as it eliminates the need for potentially toxic organic solvents and simplifies product purification. researchgate.netrasayanjournal.co.in The reaction of aniline, an analog of phenethylamine, with succinic anhydride to form N-phenylsuccinamic acid, which then can cyclize to N-phenylsuccinimide, has been well-documented under microwave conditions. nih.govnih.gov These studies demonstrate that the initial formation of the amic acid is a rapid process under microwave irradiation. nih.gov

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of an N-substituted Succinamic Acid Analog

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reactants Aniline, Succinic AnhydrideAniline, Succinic Anhydride
Reaction Time 4 minutesSeveral hours
Solvent None (Solvent-free)Dichloromethane
Product N-Phenylsuccinamic acid (intermediate)N-Phenylsuccinamic acid (intermediate)
Yield (of final imide) 40-60%~80%

This table is based on the synthesis of N-phenylsuccinimide, where N-phenylsuccinamic acid is the initial product. The data illustrates the significant time reduction achieved with microwave synthesis. nih.gov

The key advantage of MAOS in the synthesis of this compound lies in the rapid and uniform heating of the reactants, which overcomes the activation energy barrier for the reaction more efficiently than conventional heating methods. This often results in cleaner reactions with fewer byproducts.

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing to a continuous mode of operation. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. thieme-connect.deacs.org

For the synthesis of this compound, a flow chemistry approach would typically involve two separate streams, one containing phenethylamine and the other succinic anhydride, which are then combined in a T-mixer before entering a heated reactor coil. The continuous nature of the process allows for the rapid production of the target compound. The use of packed-bed reactors, containing a solid-supported catalyst or reagent, can further enhance the efficiency and selectivity of the synthesis. thieme-connect.de

While specific literature on the flow synthesis of this compound is not abundant, the general principles of amide bond formation in flow reactors are well-established. thieme-connect.deacs.org These systems are particularly advantageous for exothermic reactions, as the high surface-area-to-volume ratio of the reactors allows for efficient heat dissipation, preventing runaway reactions.

Table 2: Conceptual Flow Chemistry Parameters for this compound Synthesis

ParameterDescription
Reactant Streams Stream 1: Phenethylamine in a suitable solvent. Stream 2: Succinic anhydride in a suitable solvent.
Reactor Type Heated microreactor or packed-bed reactor.
Mixing T-mixer or other micromixing device.
Temperature Optimized for reaction rate and selectivity (e.g., 50-150 °C).
Flow Rate Adjusted to control residence time and ensure complete reaction.
Pressure Can be elevated to allow for heating solvents above their boiling points.

This conceptual framework highlights the potential for developing a continuous, automated process for the synthesis of this compound and its analogs, which would be highly beneficial for industrial-scale production.

The use of catalysts to facilitate the formation of the amide bond in this compound represents a significant advancement in synthetic efficiency and sustainability. Catalysts lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher selectivity. nih.govrsc.org

Organocatalysis:

In recent years, organocatalysis, the use of small organic molecules as catalysts, has gained prominence. For the synthesis of this compound, several types of organocatalysts could be employed.

Boronic acid catalysts: Arylboronic acids have been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines. nih.govrsc.org In the context of this compound synthesis, a boronic acid catalyst would activate the carboxylic acid group of succinic acid (or the amic acid intermediate), facilitating the nucleophilic attack by phenethylamine.

N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can be used to promote a variety of chemical transformations. researchgate.net While typically used for umpolung reactivity, recent developments have shown their utility in amide bond formation. An NHC could potentially be used to activate succinic anhydride, making it more susceptible to aminolysis by phenethylamine.

Transition-Metal Catalysis:

While less common for simple amide bond formation from an amine and an anhydride, transition-metal catalysts can play a role in more complex synthetic routes to this compound analogs. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce the phenethyl group onto a pre-functionalized succinamic acid derivative.

Table 3: Overview of Potential Catalysts for this compound Synthesis

Catalyst TypeExampleGeneral Reaction Conditions
Organocatalyst (Boronic Acid) Phenylboronic acidAnhydrous solvent (e.g., toluene), azeotropic reflux. nih.gov
Organocatalyst (NHC) Imidazolium-based NHC precursorAnhydrous solvent, base (e.g., DBU). researchgate.net
Lewis Acid Catalyst Scandium triflateAnhydrous solvent, room temperature to moderate heating.

The development of novel and more efficient catalytic systems remains an active area of research, with the goal of achieving the synthesis of this compound and its analogs under increasingly mild and environmentally friendly conditions.

Biological Activities and Mechanistic Investigations in Plant Systems

N-Phenethylsuccinamic Acid as a Plant Growth Regulator

This compound is recognized for its role as a plant growth regulator, a substance that can influence plant physiological processes. Its most prominent reported activity is the promotion of root formation.

Research has demonstrated that this compound exhibits significant root-promoting capabilities. This activity has been notably documented in studies utilizing the azuki bean (Vigna angularis) rooting assay, a common method for screening compounds for their ability to induce adventitious roots. The formation of adventitious roots is a critical process for plant propagation and stress adaptation.

While specific quantitative data from a wide range of studies on this compound is not extensively available in publicly accessible literature, the consistent observation in foundational research points to its efficacy in stimulating root initiation and development.

The mechanism by which this compound promotes root growth appears to be distinct from that of auxins, the primary class of hormones responsible for root development. Studies on related compounds, such as 3-phenyllactic acid, which also promotes rooting, have shown that this activity is not necessarily linked to an increase in the endogenous levels of indole-3-acetic acid (IAA), the main auxin in plants. nih.gov This suggests that this compound may operate through a novel or alternative signaling pathway that does not directly involve the modulation of auxin biosynthesis or accumulation.

Auxins typically promote cell division and expansion, processes governed by complex signaling cascades. The fact that this compound can induce rooting without significantly altering IAA levels points towards a mechanism that may bypass certain aspects of the canonical auxin signaling pathway.

Evaluation of this compound in Various Plant Species

The evaluation of this compound's effects has been concentrated on specific model systems, with limited publicly available research on a broader range of plants.

The primary model system for investigating the root-promoting effects of this compound has been the azuki bean. This legume has been instrumental in the initial identification and characterization of its biological activity.

Detailed research findings on the effects of this compound specifically on Arabidopsis thaliana, a key model organism in plant biology, are not widely reported in the available scientific literature. While Arabidopsis is extensively used for studying root development and hormone signaling, dedicated studies on the impact of this compound on this model plant are scarce.

Despite its demonstrated root-promoting activity in a laboratory setting, there is a notable lack of published research on the application and evaluation of this compound in agricultural crop production under research settings. Consequently, data on its efficacy, and potential benefits for commercially important crops are not available in the public domain.

Interaction of this compound with Plant Physiological Processes

Information regarding the interaction of this compound with other plant physiological processes beyond root promotion is limited. Plant growth and development are orchestrated by a complex network of interactions between various hormones and signaling molecules. However, the specific role of this compound within this network, and its potential effects on processes such as shoot growth, flowering, or stress responses, have not been extensively investigated or documented in available scientific literature.

Elucidation of Biological Targets and Signaling Pathways

The precise molecular targets and signaling cascades initiated by this compound in plants are largely unknown and represent a frontier in the study of this compound.

To date, no specific receptor proteins or binding sites for this compound have been identified in plants. The fact that it promotes root growth without inducing classical auxin responses suggests that it does not bind to the well-characterized auxin receptors. The correlation of its activity with hydrophobicity may indicate that its initial interactions could be with lipid membranes or hydrophobic pockets within proteins, but this remains speculative without direct experimental evidence.

The downstream signaling cascades that are triggered by this compound and lead to root promotion are yet to be elucidated. As it does not appear to operate through the main auxin signaling pathway, it likely initiates a novel or alternative pathway that converges on the regulation of root development. Unraveling this signaling network will be key to fully understanding the mode of action of this intriguing plant growth regulator.

Structure Activity Relationships Sar in Plant Growth Regulation

Methodologies for SAR Studies of N-Phenethylsuccinamic Acid Analogs

The investigation of SAR for this compound analogs employs a combination of synthetic chemistry and advanced computational techniques to predict and validate the biological activity of newly designed compounds.

The foundation of SAR studies lies in the rational design and chemical synthesis of a series of analog compounds. This process often begins with a lead compound, in this case, this compound, and involves making targeted modifications to its structure. A common strategy is the "active substructure splicing" method, where known active chemical groups are incorporated into the core structure.

The synthesis of derivatives typically involves multi-step chemical reactions. For instance, creating analogs of this compound could involve reacting a substituted phenethylamine (B48288) with succinic anhydride (B1165640) or its derivatives. To introduce substituents on the phenyl ring, a commercially available substituted phenethylamine can be used as the starting material. Similarly, modifications to the succinamic acid portion can be achieved by using substituted succinic anhydrides. The synthesis of new N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, was achieved by acyl chlorination followed by an acylation reaction, a technique applicable to the synthesis of this compound analogs mdpi.com. Modifying functional groups is a key strategy to alter the potency, receptor selectivity, and mode of action of synthetic plant growth regulators like abscisic acid (ABA) analogs, a principle that directly applies to the design of novel this compound derivatives nih.gov.

Computational chemistry provides powerful predictive tools for SAR studies, allowing for the screening of virtual compounds before undertaking laborious chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model would be built by compiling a dataset of synthesized analogs and their experimentally measured root-promoting activities. The model would then identify key physicochemical properties (descriptors)—such as hydrophobicity, electronic properties, and steric factors—that are correlated with activity. This model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Molecular Docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target receptor. Although the specific protein target for this compound in plants may not be fully elucidated, hypothetical docking studies can be performed on known hormone receptors or other potential binding sites. This method helps visualize the binding mode of the analogs, providing insights into how different substituents might enhance or hinder the interaction with the target. For example, docking could reveal if a particular substituent on the phenyl ring fits into a hydrophobic pocket in the receptor, thereby increasing binding affinity and biological activity.

Impact of Substituent Modifications on Root-Promoting Activity

Modifications to the three main components of the this compound molecule—the phenyl ring, the alkyl chain, and the amide linkage—have a profound impact on its root-promoting capabilities.

The substitution pattern on the phenyl ring is a critical determinant of activity. Studies on analogous plant growth inhibitors, such as cis-cinnamic acid, have shown that the position and nature of substituents are crucial. For cis-cinnamic acid analogs, it was found that substitutions at the ortho and para positions of the phenyl ring often led to a decrease in root growth inhibitory potency nih.gov. In contrast, meta-substituted analogs were more likely to retain or even exceed the potency of the parent compound, particularly when the substituent was hydrophobic and sterically small nih.gov.

Applying these findings to this compound suggests that introducing small, hydrophobic groups at the meta position of the phenethyl moiety could enhance its root-promoting activity. Conversely, bulky substituents or those placed at the ortho or para positions might disrupt the molecule's ability to bind to its target receptor.

Table 1: Predicted Impact of Phenyl Ring Substitution on Root-Promoting Activity of this compound Analogs (Based on Cinnamic Acid SAR)

Substitution Position Substituent Type Predicted Effect on Activity Rationale
ortho Various Low Potency Potential steric hindrance at the binding site. nih.gov
meta Small, Hydrophobic High Potency Favorable interaction with a likely hydrophobic pocket in the receptor. nih.gov

In a study on lactams, inhibitory activity was found to increase with the size of the ring, with the nine-membered ring (2-azacyclononanone) being the most potent clockss.org. This suggests that the length and flexibility of the carbon chain are crucial for optimal interaction with the biological target. While this compound is an open-chain molecule, this principle highlights the importance of the four-carbon backbone of the succinamic acid portion. Altering this length, for instance by replacing succinic acid with malonic (3-carbon) or glutaric (5-carbon) acid, would likely have a significant effect on root-promoting activity.

Table 2: Effect of Lactam Ring Size on Cress Radicle Growth Inhibition (as an Analog for Alkyl Chain Length)

Compound Ring Size (Atoms) Carbon Number EC50 (M) Relative Activity
2-Pyrrolidinone 5 4 Inactive -
Caprolactam 6 5 1.0 x 10⁻³ Low
2-Azacycloheptanone 7 6 7.4 x 10⁻⁴ Moderate
2-Azacyclooctanone 8 7 4.8 x 10⁻⁴ High
2-Azacyclononanone 9 8 1.7 x 10⁻⁴ Very High
2-Azacyclotridecanone 13 12 6.8 x 10⁻⁴ Moderate

Data sourced from a study on the structure-activity relationships of lactams as plant growth inhibitors. clockss.org

Modifying this linkage is a key strategy in SAR studies. One approach is N-methylation (substituting the amide hydrogen with a methyl group), which can enforce a specific conformation and potentially increase metabolic stability mdpi.com. Another strategy is bioisosteric replacement, where the amide bond is substituted with a different functional group that has similar steric and electronic properties. Common amide bioisosteres include thioamides (-CSNH-) and stable five-membered heterocyclic rings like triazoles or oxadiazoles (B1248032) nih.govnih.gov. Replacing the amide oxygen with sulfur to form a thioamide, for example, can alter hydrogen bonding capabilities and improve properties like membrane permeability nih.gov. Such modifications to the amide linkage in this compound could lead to analogs with enhanced stability, better transport within the plant, and ultimately, improved root-promoting activity.

No Publicly Available Research Found on the Plant Growth Regulatory Effects of this compound

Despite a thorough search of scientific literature and databases, no specific information is publicly available regarding the structure-activity relationships (SAR), stereochemical influences, or conformational analysis of this compound in the context of plant growth regulation.

General principles of structure-activity relationships in plant growth regulators are well-established for other classes of compounds. For instance, research on auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) has demonstrated that modifications to the aromatic ring and the carboxylic acid side chain significantly impact biological activity. nih.gov Similarly, studies on other compounds have explored how functional groups, such as carboxylic acids, contribute to their effects as plant biostimulants. frontiersin.org

Furthermore, the importance of stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the biological activity of many molecules. The differential effects of enantiomers (mirror-image isomers) are a common theme in pharmacology and agriculture. However, no such investigations appear to have been conducted or published for this compound.

Conformational analysis, which explores the different spatial arrangements a molecule can adopt, is also crucial for understanding how a molecule interacts with its biological target. frontiersin.org The specific "bioactive conformation," or the shape a molecule adopts when it binds to a receptor to elicit a biological response, is a key area of study in drug and pesticide design. Again, this information is not available for this compound.

Analytical and Characterization Techniques in N Phenethylsuccinamic Acid Research

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the characterization of N-Phenethylsuccinamic acid, offering non-destructive ways to probe its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the two methylene (B1212753) groups of the phenethyl moiety, the two methylene groups of the succinyl chain, and the exchangeable protons of the amide and carboxylic acid groups. libretexts.orgacdlabs.com The protons of the ethyl chain adjacent to the nitrogen and the phenyl ring will be deshielded and appear at a characteristic downfield shift. libretexts.org

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type. For this compound, distinct signals are expected for the carbons of the phenyl ring, the aliphatic carbons of the ethyl and succinyl chains, and the two carbonyl carbons corresponding to the amide and the carboxylic acid. chemicalbook.com The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield (>170 ppm). libretexts.org

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H 7.20 - 7.35 Multiplet 5H
-CH₂-Ph 2.80 - 2.90 Triplet 2H
-NH-CH₂- 3.45 - 3.55 Quartet/Triplet 2H
-CO-CH₂- 2.55 - 2.65 Triplet 2H
-CH₂-COOH 2.45 - 2.55 Triplet 2H
-NH- 7.5 - 8.5 Broad Singlet 1H

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O 175 - 178
Amide C=O 171 - 174
Aromatic C (quaternary) 138 - 140
Aromatic C-H 126 - 129
-CH₂-Ph 35 - 37
-NH-CH₂- 40 - 42
-CO-CH₂- 31 - 33

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electron ionization (EI) is a common technique that bombards the molecule with electrons, causing it to ionize and break into characteristic fragments. chemguide.co.uk

The molecular ion peak (M⁺) would confirm the compound's molecular weight. Key fragmentation patterns for this compound would include:

Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Amide bond cleavage: Cleavage of the amide bond can occur in two ways, yielding fragments corresponding to the phenethyl amine portion or the succinyl portion.

Loss of functional groups: Peaks corresponding to the loss of the carboxyl group (M-45) or water (M-18) are also anticipated. libretexts.orgyoutube.com

Predicted Mass Spectrometry Fragmentation Data for this compound (C₁₂H₁₅NO₃, MW: 221.25)

m/z Possible Fragment Ion Fragment Structure
221 Molecular Ion [M]⁺ [C₆H₅CH₂CH₂NHCOCH₂CH₂COOH]⁺
176 [M - COOH]⁺ [C₆H₅CH₂CH₂NHCOCH₂CH₂]⁺
120 [C₆H₅CH₂CH₂NH]⁺ Phenethylamino fragment
105 [C₆H₅CH₂CH₂]⁺ Phenethyl fragment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. A broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, overlapping with C-H stretches. docbrown.info The N-H stretch of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. libretexts.org Two strong, sharp peaks for the carbonyl (C=O) stretching vibrations are expected: one for the amide (Amide I band) around 1640 cm⁻¹ and another for the carboxylic acid around 1700-1725 cm⁻¹. docbrown.infolibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzene (B151609) ring. It is expected to exhibit absorption maxima (λmax) in the UV region, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic system. researchgate.netresearchgate.net The exact position can be influenced by the solvent and the substitution on the ring.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch, H-bonded 3300 - 2500 (broad)
Amide N-H Stretch 3350 - 3250 (sharp)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Carboxylic Acid C=O Stretch 1725 - 1700
Amide C=O (Amide I) Stretch 1680 - 1630
Amide N-H (Amide II) Bend 1550 - 1510

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures, verifying its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and quantification of this compound due to its polarity and non-volatile nature. A reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netnih.gov

A standard method would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.comnih.gov To ensure the carboxylic acid group is protonated and to achieve sharp, symmetrical peaks, the aqueous phase is usually acidified with formic acid, acetic acid, or phosphoric acid. nih.gov Detection is commonly performed using a UV detector set at a wavelength corresponding to the absorbance maximum of the phenyl group (e.g., 254 or 260 nm). sigmaaldrich.com

Typical RP-HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient (e.g., 10% to 90% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability, which stem from the polar carboxylic acid and amide functional groups. Therefore, a derivatization step is required to convert these polar groups into more volatile, thermally stable analogues. researchgate.neturan.ua

The most common approach is silylation, where active hydrogens in the -COOH and -NH- groups are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.comund.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. uran.uamdpi.com The resulting TMS-derivatized this compound is sufficiently volatile for GC separation. The sample is then injected into the GC-MS, where it is separated on a capillary column (e.g., a DB-5MS) and subsequently detected by the mass spectrometer, which provides both identification based on the fragmentation pattern of the derivative and quantification. und.edu

Sample Preparation and Extraction Methodologies from Biological Matrices

The accurate quantification of this compound in biological matrices is contingent upon efficient sample preparation and extraction. The primary objectives of these methodologies are to isolate the analyte from interfering endogenous components, concentrate it to a level suitable for detection, and render it in a solvent compatible with the chosen analytical instrument. researchgate.net The selection of an appropriate technique is dictated by the physicochemical properties of this compound, the nature of the biological matrix (e.g., plasma, urine, tissue), and the desired analytical throughput. researchgate.netnih.gov

Commonly employed extraction techniques in bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govslideshare.net

Protein Precipitation (PPT): This method involves the addition of an organic solvent or acid to a biological sample to denature and precipitate proteins. While simple and fast, it may offer less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest between two immiscible liquid phases. researchgate.net The choice of solvents is critical and is based on the polarity and solubility of this compound. This technique can provide cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. nih.gov The analyte is then eluted with a suitable solvent. SPE can offer high selectivity and concentration factors.

For high-throughput analysis, modern techniques such as automated SPE and microextraction methods are increasingly adopted. nih.gov The following table illustrates a hypothetical comparison of these extraction methods for this compound from a plasma sample.

Table 1: Comparison of Extraction Methodologies for this compound from Plasma

Method Principle Recovery (%) Matrix Effect (%) Throughput
Protein Precipitation Protein denaturation and removal 85-95 15-25 High
Liquid-Liquid Extraction Partitioning between immiscible liquids 70-85 5-15 Medium

Advanced Analytical Techniques for Mechanistic Studies

To elucidate the mechanisms of action of this compound, researchers employ a range of advanced analytical techniques. These methods provide insights into its metabolic fate, interactions with biological targets, and its effects on physiological processes.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. wikipedia.orgmdpi.com By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow its absorption, distribution, metabolism, and excretion (ADME) pathways. mdpi.com

The labeled this compound is introduced into the biological system, and its metabolites can be identified and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This approach can reveal the specific enzymes involved in its metabolism and the structure of the resulting metabolites. nih.gov

For instance, labeling the phenethyl group with ¹³C could help determine if this part of the molecule is modified, while labeling the succinamic acid moiety with ¹⁵N could track its fate. The table below presents hypothetical data from a study investigating the metabolism of ¹³C-labeled this compound.

Table 2: Hypothetical Metabolite Profile of ¹³C-Labeled this compound

Metabolite Chemical Formula Mass Shift (Da) Relative Abundance (%)
This compound C₁₂H₁₅NO₃ +8 40
Hydroxylated Metabolite C₁₂H₁₅NO₄ +8 25
Glucuronide Conjugate C₁₈H₂₃NO₉ +8 15
Cleaved Succinamic Acid C₄H₅NO₃ +2 10

Protein-Ligand Binding Assays

Understanding the interaction of this compound with its protein targets is crucial for elucidating its mechanism of action. Protein-ligand binding assays are used to determine the binding affinity and selectivity of a compound for a specific protein. nih.gov

Techniques such as native mass spectrometry can be employed to study these interactions. nih.gov This method allows for the direct observation of the non-covalent complex between the protein and the ligand, providing information on the stoichiometry and dissociation constant (Kd) of the interaction. A lower Kd value indicates a higher binding affinity.

The following table shows hypothetical binding affinity data for this compound with a panel of fatty acid-binding proteins (FABPs), which are known to bind a variety of ligands.

Table 3: Hypothetical Binding Affinities of this compound to Fatty Acid-Binding Proteins (FABPs)

Protein Dissociation Constant (Kd) (µM) Binding Stoichiometry (Ligand:Protein)
FABP1 15.2 1:1
FABP2 35.8 1:1
FABP3 5.4 1:1
FABP4 8.9 1:1

In Vivo Imaging Techniques for Plant Growth

To non-invasively monitor the effects of this compound on plant growth and development, various in vivo imaging techniques can be utilized. nih.govmdpi.com These methods allow for the quantitative analysis of plant phenotypes over time. researchgate.net

Hyperspectral and Multispectral Imaging: These techniques measure the reflectance of light at different wavelengths, providing information about the plant's physiological status, such as pigment content and water status. mdpi.com

Fluorescence Imaging: This method can be used to assess photosynthetic efficiency and detect stress responses in plants. mdpi.com

Magnetic Resonance Imaging (MRI): MRI can provide three-dimensional images of plant structures, including root systems, and can be used to monitor water transport. mdpi.comnih.gov

The data from these imaging techniques can be used to quantify the impact of this compound on various growth parameters. The table below presents hypothetical data from an imaging study on plants treated with this compound.

Table 4: Hypothetical Effects of this compound on Plant Growth Parameters Measured by In Vivo Imaging

Parameter Control This compound Treated % Change
Leaf Area (cm²) 150 180 +20
Root Mass (g) 5.2 6.8 +30.8
Chlorophyll Content (SPAD units) 45 52 +15.6

Table of Compounds Mentioned

Compound Name
This compound
¹³C-labeled this compound
¹⁵N-labeled this compound

Future Directions and Research Gaps

Unraveling the Full Spectrum of Biological Activities Beyond Root Promotion

The current understanding of N-Phenethylsuccinamic acid's effects on plants is predominantly centered on its ability to promote root growth. However, it is plausible that this compound exerts a wider range of physiological effects. Future investigations should aim to explore other potential biological activities. For instance, studies on related compounds that influence plant development, such as N-1-naphthylphthalamic acid (NPA), have revealed impacts on stem swelling and hormonal balance, suggesting that this compound might also play a role in other aspects of plant morphology and physiology. nih.govmdpi.com Research into its potential antimicrobial or anti-inflammatory properties, inspired by findings for compounds like Achillea fraasii extracts, could also open new avenues for its application. nih.gov A systematic approach to screen for a variety of biological effects will be crucial in painting a complete picture of this compound's capabilities.

In-Depth Elucidation of Molecular Mechanisms of Action

A significant gap in our knowledge is the precise molecular mechanism through which this compound exerts its effects. While its role in root promotion is acknowledged, the specific biochemical pathways and molecular targets remain to be identified. Drawing parallels from the well-studied auxin transport inhibitor N-1-naphthylphthalamic acid (NPA), which is known to bind to PIN-FORMED (PIN) proteins, future research on this compound could investigate similar interactions. nih.gov It is critical to determine if this compound directly interacts with components of the auxin transport machinery or if it influences other signaling pathways that indirectly affect root development and other physiological processes. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies could be employed to identify its direct binding partners. Furthermore, comprehensive analyses of plant hormones following treatment with this compound could reveal its impact on hormonal crosstalk, similar to how NPA was found to increase levels of indole-3-acetic acid (IAA), cytokinins, and jasmonic acid. nih.govmdpi.com

Development of Novel this compound Analogs with Enhanced Specificity

The synthesis and evaluation of novel analogs of this compound represent a promising area for future research. By modifying its chemical structure, it may be possible to develop derivatives with enhanced potency, greater specificity, or novel biological activities. This approach has been successfully applied to other compounds, such as the development of novel phenoxyalkylcarboxylic acid derivatives with hypolipidaemic activity. nih.gov The process would involve the rational design of new molecules based on structure-activity relationship (SAR) studies, followed by their chemical synthesis and biological screening. The goal would be to create a library of analogs that can be used as chemical probes to further dissect the molecular mechanisms of action and to identify lead compounds for potential agricultural or therapeutic applications.

Table 1: Potential Research Approaches for Developing this compound Analogs

Research ApproachDescriptionPotential Outcome
Structure-Activity Relationship (SAR) Studies Systematically modify different parts of the this compound molecule and assess the impact on biological activity.Identification of key chemical features required for activity, guiding the design of more potent and specific analogs.
Combinatorial Chemistry Generate large libraries of diverse analogs for high-throughput screening.Rapid discovery of novel analogs with a range of biological activities.
Computational Modeling and Docking Use computer simulations to predict how different analogs will interact with potential protein targets.Prioritization of analog synthesis and more targeted experimental testing.

Integration with Systems Biology Approaches in Plant Science

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for understanding the global effects of this compound on plant systems. nih.govfrontiersin.orgnih.govmdpi.com Future research should integrate these systems biology approaches to obtain a holistic view of the molecular changes induced by this compound. For example, transcriptomic analysis (RNA-Seq) could identify genes whose expression is altered in response to this compound treatment, providing clues about the signaling pathways involved. Proteomic and metabolomic studies could reveal changes in protein and metabolite profiles, respectively, offering a more complete picture of the cellular response. researchgate.net The integration of these multi-omics datasets can help to construct comprehensive models of the compound's mode of action and its impact on plant physiology. nih.govmdpi.com

Sustainable and Biocatalytic Synthesis of this compound

As interest in this compound and its potential applications grows, the development of sustainable and environmentally friendly methods for its synthesis will become increasingly important. Current chemical synthesis methods may rely on harsh reagents and produce significant waste. Future research should explore greener synthesis routes, including biocatalytic methods. gctlc.orgresearchgate.net Enzymes, such as lyases or acylases, could potentially be engineered or discovered to catalyze the synthesis of this compound or its precursors in a more efficient and sustainable manner. nih.govnih.gov This approach aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing. gctlc.orgresearchgate.net

Q & A

Q. Basic Research Focus

  • NMR spectroscopy :
    • ¹H NMR : Confirm phenethyl group integration (δ 7.2–7.4 ppm for aromatic protons; δ 2.8–3.1 ppm for CH₂ adjacent to the amine).
    • ¹³C NMR : Identify carbonyl resonances (succinamic acid C=O at ~170–175 ppm) .
  • FTIR : Detect amide I (C=O stretch at ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validate molecular ion [M+H]⁺ at m/z 222.3 .

How can reaction conditions be optimized to maximize yield while minimizing byproduct formation?

Advanced Research Focus
Adopt a Design of Experiments (DOE) approach:

  • Variables : Temperature (25–60°C), solvent polarity (THF vs. DCM), and catalyst (e.g., DMAP at 0.1–1 mol%).
  • Response surface methodology : Optimize for yield (%) and purity (HPLC area%).
  • Statistical validation : Use ANOVA to identify significant factors (e.g., temperature impacts cyclization side reactions) .

How should researchers address contradictions in reported biological activity across studies?

Q. Advanced Research Focus

  • Meta-analysis : Compare IC₅₀ values from enzymatic assays (e.g., acetylcholinesterase inhibition) while controlling for variables like buffer pH and incubation time .
  • Replication studies : Validate conflicting results under standardized conditions (e.g., fixed substrate concentration and temperature) .
  • Error analysis : Quantify instrumental uncertainty (e.g., ±5% in spectrophotometric readings) and biological variability (n ≥ 3 replicates) .

What experimental design principles apply to studying its interactions with enzymatic targets?

Q. Advanced Research Focus

  • Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10× Km) to assess competitive/non-competitive inhibition.
  • Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls.
  • Data clustering : Account for repeated measurements (e.g., triplicate readings) using mixed-effects models to avoid inflated significance .

How can stability under physiological conditions be systematically evaluated?

Q. Advanced Research Focus

  • Stress testing : Incubate in simulated gastric fluid (pH 2.0, 37°C) and phosphate buffer (pH 7.4) for 24–72 hours. Monitor degradation via LC-MS/MS .
  • Degradation kinetics : Calculate half-life (t₁/₂) using first-order decay models. Identify major degradants (e.g., hydrolyzed succinic acid derivatives) .

What computational strategies enhance understanding of its structure-activity relationships?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Validate with experimental IC₅₀ values.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data .

How should pharmacokinetic studies be designed to assess absorption and metabolism?

Q. Advanced Research Focus

  • In vitro models : Caco-2 cell monolayers for permeability (Papp > 1×10⁻⁶ cm/s indicates high absorption).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • In vivo correlation : Administer orally to rodents and measure plasma concentrations using validated bioanalytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.